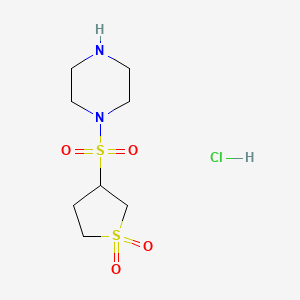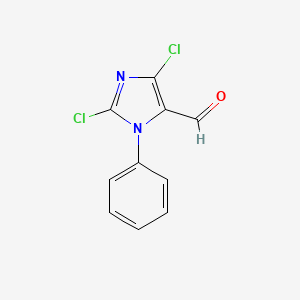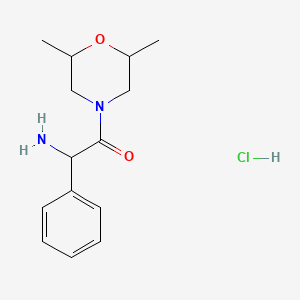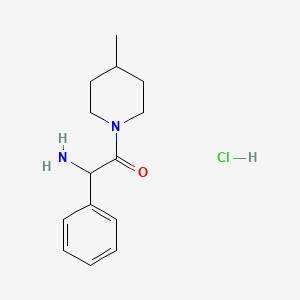
4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene
Descripción general
Descripción
Bromoethoxybenzene compounds are generally used in organic synthesis . They have a benzene ring, which is a cyclic compound with alternating double bonds, attached to an ethoxy group (an oxygen and two carbon atoms) and bromine atoms .
Synthesis Analysis
The synthesis of bromoethoxybenzene compounds often involves the bromination of carbonyl compounds . This is an important transformation in organic synthesis chemistry . Several reagents have been applied to synthesize α-bromo carbonyl derivatives .Molecular Structure Analysis
The molecular structure of bromoethoxybenzene compounds consists of a benzene ring attached to an ethoxy group and bromine atoms . The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis
Bromoethoxybenzene compounds can undergo various chemical reactions. For example, they can participate in cyclopropanation reactions in the presence of certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of bromoethoxybenzene compounds would depend on their specific structure. For example, the melting point, boiling point, and density can vary .Aplicaciones Científicas De Investigación
Synthesis of Brominated Building Blocks
4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene: is a valuable intermediate in organic synthesis. It can be used to prepare various brominated building blocks that are essential for constructing more complex molecules. For instance, its transformation into dibromides and bromohydrins serves as a key step in synthesizing pharmaceuticals and agrochemicals .
Electrochemical Bromofunctionalization
This compound plays a crucial role in the electrochemical bromofunctionalization of alkenes. The process involves the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor, leading to the production of dibromides, bromohydrines, and bromohydrin ethers in good to excellent yields .
Halogen Exchange Reactions
Researchers utilize 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene in halogen exchange reactions to introduce fluorine atoms into organic molecules. This is particularly useful in the field of positron emission tomography (PET) imaging, where fluorine-18 labeled compounds are in high demand .
Medicinal Chemistry
In medicinal chemistry, this compound is used to synthesize intermediates that are further modified to create active pharmaceutical ingredients (APIs). Its bromine and fluorine atoms make it a versatile reagent for introducing halogens into drug molecules, which can significantly alter their biological activity .
Material Science
The bromoethoxy and fluorobenzene moieties of 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene make it an interesting candidate for the development of new materials. It can be used to create polymers and coatings with unique properties, such as increased resistance to degradation or improved thermal stability .
Catalysis
This compound can act as a ligand precursor in catalysis. By undergoing further functionalization, it can form complex structures that bind to metal centers, facilitating various catalytic processes important in industrial chemistry .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromo-1-(2-bromoethoxy)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2FO/c9-3-4-12-8-2-1-6(10)5-7(8)11/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYZTLCOULBXDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



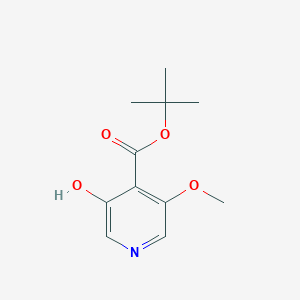
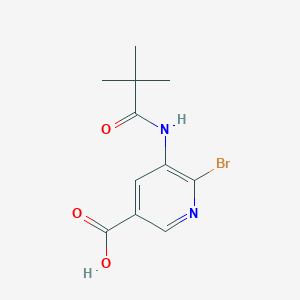

![6-Bromofuro[3,2-b]pyridine-2-carbonitrile](/img/structure/B1521504.png)
![2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B1521507.png)
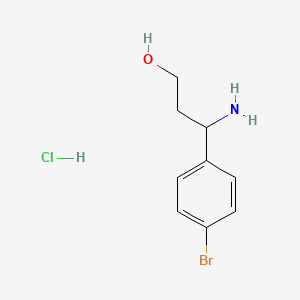

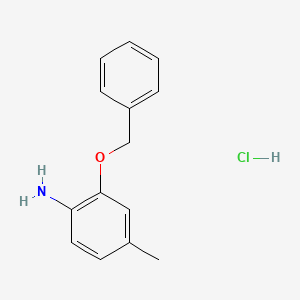
![N-[3-(2-Aminophenoxy)phenyl]acetamide hydrochloride](/img/structure/B1521511.png)
![(6-Bromofuro[3,2-b]pyridin-2-yl)methanol](/img/structure/B1521512.png)
